5.2-Fold Superior Tyrosinase Inhibition Over Kojic Acid Standard and 8% Over 2-Methyl Analog
The target compound demonstrates a significant and quantifiable increase in tyrosinase inhibition potency compared to both an industry-standard inhibitor and its closest structural analog. Against *Agaricus bisporus* tyrosinase, its IC50 is 3.23 ± 0.66 µM. This is a 5.2-fold improvement over the standard inhibitor kojic acid (IC50 = 16.67 ± 0.52 µM) and a measurable 8% higher potency than its 2-methyl analog, 2-methyl-4-[(E)-(4-nitrophenyl)methylidene]-1,3-oxazol-5(4H)-one (IC50 = 3.51 ± 0.25 µM) [1]. It also exceeds the potency of L-mimosine (IC50 = 3.68 ± 0.02 µM). This establishes the 2-phenyl group as the preferred substituent in this series for this target.
| Evidence Dimension | In vitro tyrosinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.23 ± 0.66 µM |
| Comparator Or Baseline | Kojic acid (IC50 = 16.67 ± 0.52 µM); L-Mimosine (IC50 = 3.68 ± 0.02 µM); 2-Methyl analog (IC50 = 3.51 ± 0.25 µM) |
| Quantified Difference | 5.2-fold more potent than kojic acid; 8% more potent than the 2-methyl analog. |
| Conditions | *Agaricus bisporus* (mushroom) tyrosinase enzyme assay. |
Why This Matters
For procurement in dermatological or biochemical research, this data provides a direct, quantitative justification for selecting the 2-phenyl derivative over both cheaper commercial standards and other oxazolone analogs, maximizing target engagement probability.
- [1] Khan, K. M.; Mughal, U. R.; Khan, M. T. H.; Perveen, Z. U. S.; Choudhary, M. I. 'Oxazolones: new tyrosinase inhibitors; synthesis and their structure-activity relationships.' Bioorg. Med. Chem. 2006, 14, 6027-6033. View Source
